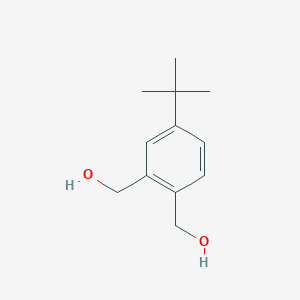

(4-(tert-Butyl)-1,2-phenylene)dimethanol

Description

Contextualization within Aromatic Alcohols and Polyols

Aromatic alcohols are organic compounds that contain a hydroxyl (-OH) group attached to a carbon atom which is, in turn, part of an aromatic ring system's side chain. They are distinct from phenols, where the hydroxyl group is directly bonded to an aromatic ring carbon. When a compound features multiple hydroxyl groups, it is classified as a polyol (or a diol, triol, etc., depending on the number of -OH groups). rsc.org

Phenylene dimethanols, also known as benzenedimethanols, are a specific class of aromatic diols. Their structure consists of a benzene (B151609) ring substituted with two hydroxymethyl (-CH2OH) groups. stenutz.eunih.gov These compounds are key intermediates in various chemical syntheses due to their bifunctional nature. The presence of two reactive alcohol groups on a rigid aromatic core allows them to serve as monomers in polymerization reactions, as precursors for ligands in coordination chemistry, and as versatile starting materials in organic synthesis. rsc.org

Significance of Phenylene Dimethanol Scaffold in Chemical Research

The phenylene dimethanol scaffold is of considerable importance in chemical research, primarily due to the reactivity of its two primary alcohol groups. This bifunctional nature allows it to act as a versatile building block and structural motif in several areas:

Polymer Science : As diols, phenylene dimethanols are crucial monomers for polycondensation reactions. They react with dicarboxylic acids or their derivatives to form polyesters, and with diisocyanates to form polyurethanes. The rigid benzene ring within the polymer backbone imparts thermal stability and specific mechanical properties to the resulting materials. For instance, 1,4-benzenedimethanol (B118111) is used as a chain extender in the synthesis of certain copolymers and is a component in the creation of highly cross-linked polymers. rsc.org

Organic Synthesis : The hydroxymethyl groups can be readily converted into other functional groups. A notable example is their conversion to halomethyl groups (e.g., -CH2Cl), creating highly reactive intermediates like bis(chloromethyl)benzenes. libretexts.org These intermediates are valuable in alkylation reactions and as precursors for further functionalization.

Coordination Chemistry : The scaffold can be modified to create bidentate ligands, which are molecules that can bind to a central metal atom at two points. By functionalizing the hydroxyl groups, researchers can design ligands with specific geometric and electronic properties for use in catalysis, sensing, and the development of novel inorganic materials. nih.govucj.org.ua

The substitution pattern on the phenylene ring (ortho, meta, or para) further influences the geometric properties of the resulting molecules and polymers, allowing for fine-tuning of their structure and function. The 1,2- (ortho) substitution, as seen in the primary compound of this article, positions the reactive groups adjacent to one another, enabling unique applications in the synthesis of cyclic structures and specific types of ligands. bldpharm.com

Specific Focus: (4-(tert-Butyl)-1,2-phenylene)dimethanol

This compound is a substituted aromatic diol that combines the foundational phenylene dimethanol scaffold with a tert-butyl group. This substituent significantly influences the compound's physical and chemical properties.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 374592-80-0 | stackexchange.com |

| Molecular Formula | C₁₂H₁₈O₂ | stackexchange.com |

| Molecular Weight | 194.27 g/mol | stackexchange.com |

| Solubility | Dichloromethane, Tetrahydrofuran (B95107) | stackexchange.com |

Plausible Synthesis

While specific, detailed preparations in peer-reviewed literature are not abundant, a chemically sound route for the synthesis of this compound involves the reduction of a suitable precursor. A common and powerful method for synthesizing 1,2-benzenedimethanols is the reduction of the corresponding phthalic anhydride (B1165640) or its ester derivatives. masterorganicchemistry.comzbaqchem.com Given the commercial availability of 4-tert-butylphthalic anhydride, a plausible synthesis would involve its reduction using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. rsc.orgmasterorganicchemistry.com

Detailed Research Findings and Applications

The primary documented application of this compound is as a specialized chemical intermediate. stackexchange.com It serves as the precursor for the synthesis of 4-tert-Butyl-1,2-bis(chloromethyl)benzene. This subsequent compound is a key reactant in a cobalt-catalyzed formal [4+2] cycloaddition reaction with various alkynes. This modern synthetic method provides a straightforward route to produce substituted 1,4-dihydronaphthalenes, which can be easily aromatized to form naphthalenes. This transformation is significant as it offers streamlined access to complex, linearly expanded π-conjugated aromatic systems. [1, 2 from first search]

The presence of the tert-butyl group on the phenylene dimethanol scaffold is not arbitrary; it imparts crucial properties. The tert-butyl group is large and lipophilic, and its incorporation into aromatic molecules is a common strategy to:

Enhance Solubility : It increases the molecule's solubility in non-polar organic solvents. nih.govacs.org

Inhibit Aggregation : The steric bulk of the group can prevent intermolecular π–π stacking between aromatic rings, which can improve the solubility of derivatives and the efficiency of subsequent reactions. rsc.orgacs.org

Modify Material Properties : In materials science, tert-butyl groups are incorporated into polymer backbones, such as polyimides, to create materials with specific properties for applications like gas separation membranes. mdpi.com

In the context of this compound, the tert-butyl group makes the molecule and its derivatives more compatible with organic reaction media and influences the physical properties of any resulting larger molecules or materials. It is also noted as a building block in the development of pharmaceutical compounds, where modifying solubility and molecular interactions is critical. stackexchange.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-tert-butyl-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHADNNZRNVFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855631 | |

| Record name | (4-tert-Butyl-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374592-80-0 | |

| Record name | (4-tert-Butyl-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 1,2 Phenylene Dimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative, specific signals correspond to the different protons. For instance, in a study of a derivative, the aromatic protons appear as a multiplet in the range of δ 7.26-7.36 ppm. The methylene protons (CH₂) adjacent to the aromatic ring show a signal at δ 4.52 ppm, while the protons of the tert-butyl group are observed as a singlet at δ 1.40 ppm rsc.org.

Interactive Data Table: ¹H NMR Chemical Shifts for a Derivative of (4-(tert-Butyl)-1,2-phenylene)dimethanol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.26-7.36 | Multiplet |

| Methylene (Ar-CH₂) | 4.52 | Singlet |

| tert-Butyl (-C(CH₃)₃) | 1.40 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For a derivative of this compound, the aromatic carbons show signals in the region of δ 126.7-138.1 ppm. The carbon of the methylene groups appears at δ 64.0 ppm, and the quaternary and methyl carbons of the tert-butyl group are observed at δ 78.4 ppm and δ 27.6 ppm, respectively rsc.org.

Interactive Data Table: ¹³C NMR Chemical Shifts for a Derivative of this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-C) | 126.7-138.1 |

| Methylene (Ar-CH₂) | 64.0 |

| tert-Butyl (quaternary C) | 78.4 |

| tert-Butyl (CH₃) | 27.6 |

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing correlations between different nuclei. An HMQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms, which is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra unambiguously. This technique helps to confirm the connectivity within the this compound framework and its derivatives.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The FT-IR spectrum of a derivative of this compound exhibits characteristic absorption bands. A broad band around 3484-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring and the tert-butyl group are typically observed in the 2900-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring appear around 1600-1450 cm⁻¹, and the C-O stretching of the alcohol groups is found in the 1000-1200 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for a Derivative of this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3484-3300 |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Aliphatic) | ~2960 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Alcohol) | 1000-1200 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. Aromatic compounds like this compound and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorption maxima (λ_max) can be influenced by the substitution pattern on the aromatic ring. For example, a related compound, 4-tert-butylphenol, shows a UV absorption maximum at 278 nm.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable information about the structure of the molecule. For derivatives of this compound, mass spectrometry can confirm the molecular weight and provide evidence for the presence of the tert-butyl group through the characteristic loss of a methyl radical (CH₃•) or a tert-butyl cation ((CH₃)₃C⁺) researchgate.net. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula rsc.orgrsc.org.

X-ray Diffraction Analysis

X-ray diffraction is a powerful analytical technique that relies on the scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. When a beam of monochromatic X-rays interacts with a crystalline material, the waves are diffracted in specific directions, producing a unique diffraction pattern. The analysis of this pattern allows for the determination of the crystal structure.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used for the phase identification of crystalline materials and for obtaining information on unit cell dimensions. arxiv.org The sample is typically a fine powder, which contains a vast number of small, randomly oriented crystallites. This randomness ensures that all possible diffraction planes are exposed to the X-ray beam, resulting in a diffraction pattern that is characteristic of the substance's crystal structure. arxiv.org

The PXRD pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystallographic planes (identified by Miller indices), and the pattern as a whole serves as a unique "fingerprint" for a crystalline solid. arxiv.org This allows for the identification of a compound by comparing its experimental PXRD pattern to entries in a reference database, such as the Powder Diffraction File™ (PDF®) maintained by the International Centre for Diffraction Data (ICDD).

Research Findings:

As of the latest literature review, a specific experimental Powder X-ray Diffraction pattern for this compound has not been published in publicly accessible databases. However, the analysis of such a compound would yield a distinct pattern that could be used for:

Phase Identification: Confirming the identity of a synthesized batch of this compound by matching its PXRD pattern to a known standard.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms, which would appear as additional peaks in the diffractogram.

Crystallinity Study: Assessing the degree of crystallinity versus amorphous content in a solid sample.

A hypothetical PXRD data table for a crystalline organic compound is presented below to illustrate the typical format of results. The peak positions (2θ), d-spacing, and relative intensities are the key parameters obtained from the experiment.

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.4 | 3.50 | 70 |

| 28.9 | 3.09 | 55 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Single Crystal X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arxiv.org The technique requires a high-quality single crystal, typically less than a millimeter in any dimension, which is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the crystal is rotated, a complete set of diffraction data is collected, allowing for the calculation of the electron density map of the unit cell and the subsequent determination of atomic positions with very high precision. lgcstandards.com

This analysis provides fundamental structural information, including:

The exact connectivity of atoms and molecular conformation.

Precise bond lengths, bond angles, and torsion angles.

The crystal system, space group, and unit cell dimensions.

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Research Findings:

A comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources indicates that the single-crystal X-ray structure of this compound has not yet been reported.

To illustrate the detailed structural insights that can be obtained from such an analysis, crystallographic data for the parent compound, 1,2-Benzenedimethanol , is presented. This data reveals the fundamental geometry and packing arrangement of the core structure, upon which the tert-butyl group would impose steric and electronic effects. It is important to note that the following data pertains strictly to 1,2-Benzenedimethanol and not the title compound.

Table 1: Crystal Data and Structure Refinement for 1,2-Benzenedimethanol

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₀O₂ |

| Formula Weight | 138.16 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.351(2) Å |

| b | 5.485(3) Å |

| c | 16.141(3) Å |

| α | 90° |

| β | 98.69(2)° |

| γ | 90° |

| Volume | 730.0(4) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.257 Mg/m³ |

Note: Data corresponds to the parent compound 1,2-Benzenedimethanol.

Iv. Applications in Advanced Materials Science and Polymer Chemistry

Precursor for Macrocyclic Compounds

The ortho-disposed hydroxymethyl groups on the benzene (B151609) ring make (4-(tert-Butyl)-1,2-phenylene)dimethanol an ideal starting material for constructing macrocyclic architectures. These macrocycles are of significant interest in fields such as host-guest chemistry, catalysis, and molecular electronics.

This compound serves as a key precursor in the multi-step synthesis of substituted phthalonitriles, which are the immediate building blocks for phthalocyanine (B1677752) macrocycles. The tert-butyl group is particularly significant as it enhances the solubility of the resulting phthalocyanine complexes in common organic solvents, which is crucial for their processing and characterization.

A plausible synthetic pathway begins with the conversion of the two hydroxymethyl groups of this compound into more reactive intermediates. One common strategy involves the transformation of the diol into 4-tert-butyl-1,2-bis(chloromethyl)benzene. This intermediate can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to yield 4-tert-butylphthalonitrile. The subsequent tetramerization of this phthalonitrile (B49051) derivative in the presence of a metal salt leads to the formation of the corresponding metal-containing tetra-tert-butylphthalocyanine complex.

The versatility of phthalocyanine chemistry allows for extensive structural modifications to fine-tune their electronic and physical properties. One such modification involves the formation and alteration of oxo-bridges in dimeric phthalocyanine complexes. These µ-oxo-bridged dimers, where two phthalocyanine units are linked by an oxygen atom coordinated to the central metals (e.g., Fe, Si, Ga), exhibit unique electronic communication between the macrocycles.

By using precursors derived from this compound, researchers can create soluble and well-defined phthalocyanine units that can be assembled into these bridged structures. The bulky tert-butyl groups help prevent excessive aggregation, allowing for the study of the intrinsic properties of the dimer. Modifications can include altering the central metal, which influences the geometry and stability of the oxo-bridge, or introducing other bridging ligands to compete with or replace the oxo-linker. These tailored structural features are critical for developing phthalocyanines for applications in catalysis and nonlinear optics.

Phthalocyanine complexes derived from this compound exhibit rich electrochemical behavior. The presence of the electron-donating tert-butyl groups influences the redox potentials of the phthalocyanine ring and the central metal. Typically, these groups make the macrocycle easier to oxidize and harder to reduce compared to unsubstituted phthalocyanines.

Cyclic voltammetry studies on these complexes reveal multiple redox processes. These processes can be attributed to electron transfer reactions occurring at the central metal ion and/or at the conjugated macrocyclic ligand. The first oxidation and first reduction potentials are particularly important as they define the HOMO-LUMO gap of the molecule, which is a key parameter for applications in organic electronics and photodynamic therapy.

Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical control, allows for the characterization of the electronic absorption spectra of the different redox states of the phthalocyanine complexes. Upon oxidation or reduction, significant changes in the characteristic Q-band and Soret band of the phthalocyanine spectrum are observed, providing insight into the electronic structure of the generated radical cations or anions.

Table 1: Representative Redox Potentials of Tert-Butyl Substituted Metallophthalocyanines (MPc)

| Central Metal (M) | First Oxidation (V vs. Fc+/Fc) | First Reduction (V vs. Fc+/Fc) | Solvent |

|---|---|---|---|

| Aluminum (Al) | 0.18 | -1.28 | o-dichlorobenzene |

| Iron (Fe) | ~0.25 | ~-1.05 | Dichloromethane |

Note: The values are approximate and can vary based on the specific complex, solvent, and supporting electrolyte used.

The diol functionality of this compound makes it a prime candidate for constructing supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of extended networks and discrete self-assembled structures. When co-crystallized with suitable hydrogen bond acceptors, such as diamines, it can form predictable, ordered architectures. The rigid phenyl core and the bulky tert-butyl group provide structural definition and control over the packing arrangement in the solid state.

Furthermore, this compound can be employed as a linker molecule in the design of metal-organic frameworks (MOFs). While the diol itself can coordinate to metal centers, it is more commonly oxidized to the corresponding 4-tert-butylphthalic acid. This dicarboxylic acid can then be used as an organic linker to connect metal ions or clusters, forming porous, crystalline frameworks with potential applications in gas storage, separation, and catalysis.

Synthesis of Phthalocyanine Derivatives

Monomers and Crosslinking Agents in Polymer Synthesis

The presence of two primary alcohol groups allows this compound to act as a difunctional monomer in step-growth polymerization reactions. Its rigid aromatic structure and the attached tert-butyl group can impart desirable properties such as high thermal stability, chemical resistance, and enhanced solubility to the resulting polymers.

This compound can be utilized as a chain extender or a co-monomer in the synthesis of polyurethanes and polyesters.

Polyurethanes: In polyurethane synthesis, diols react with diisocyanates to form the characteristic urethane (B1682113) linkage. The incorporation of this compound into the polymer backbone introduces a rigid, aromatic segment. This structural feature can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting polyurethane compared to those made with purely aliphatic diols. The bulky tert-butyl group can disrupt chain packing, potentially improving the polymer's solubility in organic solvents and affecting its mechanical properties by creating a more amorphous structure.

Polyesters: Similarly, in polyester (B1180765) synthesis, diols are reacted with dicarboxylic acids or their derivatives (like diacyl chlorides or diesters) through polycondensation. Using this compound as the diol component leads to aromatic polyesters. These polymers are known for their high performance, including excellent thermal and mechanical properties. The presence of the tert-butyl group on the phenylene unit is expected to enhance the processability of these often rigid and high-melting polymers.

Table 2: Expected Impact of Incorporating this compound into Polymers

| Polymer Type | Property Affected | Expected Outcome |

|---|---|---|

| Polyurethane | Glass Transition Temp. (Tg) | Increase |

| Polyurethane | Thermal Stability | Increase |

| Polyurethane | Solubility | Increase |

| Polyester | Thermal Stability | Increase |

| Polyester | Mechanical Strength | Increase |

Research into aromatic-aliphatic polyesters has shown that incorporating aromatic diols like benzenedimethanol isomers provides rigidity to the polymer chain. bioplasticsnews.comwhiterose.ac.uk The use of this compound follows this principle, with the added benefit of the tert-butyl group potentially enhancing solubility and modifying the material's final properties. bioplasticsnews.comwhiterose.ac.uk

Aromatic Polyimide Synthesis and Property Modulation

The incorporation of this compound or its derivatives into aromatic polyimide structures serves as a strategic approach to modulate the final properties of these high-performance polymers. The presence of the pendant tert-butyl group is a key factor in altering the polymer's characteristics.

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength, but they often suffer from poor solubility and high color intensity, which limits their processability and applications in optics. rubber.or.kr Introducing bulky side groups, such as the tert-butyl group, effectively disrupts the close packing of polymer chains. This disruption reduces intermolecular interactions, which in turn leads to several beneficial modifications in the polymer's properties.

Key Research Findings:

Improved Solubility: A primary advantage of incorporating the tert-butyl group is the significant enhancement in the solubility of the resulting polyimides. These modified polymers can be dissolved in common organic solvents like N-methyl-2-pyrrolidone (NMP), which facilitates their processing into films and coatings. rubber.or.kr

Enhanced Optical Transparency: The tert-butyl group helps to decrease the color intensity of polyimide films. By hindering the formation of charge-transfer complexes between polymer chains, it leads to more transparent and less colored materials, which is crucial for applications in flexible displays and optical devices. rubber.or.kr

Lower Dielectric Constant: The introduction of bulky tert-butyl branches increases the free volume within the polymer matrix. This increased void space and reduced chain-chain interactions result in a lower dielectric constant, a critical property for materials used in the microelectronics industry for interlayer insulation. nih.gov

Thermal Stability Modulation: While the addition of the tert-butyl group can slightly lower the thermal degradation temperature compared to unsubstituted aromatic polyimides, the resulting polymers still exhibit high thermal stability, suitable for many advanced applications. For instance, a polyimide prepared from a monomer derived from 4-tert-butyl catechol showed the onset of degradation above 400°C. rubber.or.kr

The table below summarizes the effects of incorporating tert-butyl groups on the properties of aromatic polyimides.

| Property | Effect of tert-Butyl Group | Rationale | Reference |

| Solubility | Increased | Disrupts polymer chain packing, reducing intermolecular forces. | rubber.or.kr |

| Optical Transparency | Increased (Color Decreased) | Hinders charge-transfer complex formation. | rubber.or.kr |

| Dielectric Constant | Decreased | Increases free volume within the polymer matrix. | nih.gov |

| Thermal Stability | Slightly Decreased | Pendant group can be a site for initial thermal degradation. | rubber.or.kr |

Role in Poly(phenylene vinylene) Derivatives for Organic Electronics

This compound is a promising precursor for the synthesis of novel poly(phenylene vinylene) (PPV) derivatives for organic electronic applications. PPV and its derivatives are a class of conductive polymers extensively studied for their use in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices.

The dimethanol functionality of the compound allows for its conversion into other key monomers, such as the corresponding bis(chloromethyl) or bis(bromomethyl) derivatives. These dihalide monomers are essential for polymerization pathways like the Gilch route, a common method for synthesizing PPVs.

The strategic inclusion of the 4-tert-butyl group on the phenylene ring is expected to impart several desirable properties to the resulting PPV polymer:

Enhanced Solubility and Processability: A major challenge with unsubstituted PPV is its insolubility, which complicates device fabrication. The bulky tert-butyl group increases the entropy of the polymer chain and prevents close packing, significantly improving its solubility in common organic solvents. This allows for solution-based processing techniques like spin-coating or inkjet printing to create thin, uniform films required for electronic devices.

Tuning of Optoelectronic Properties: The substituent on the phenylene ring can influence the polymer's electronic band structure. The electron-donating nature of the alkyl tert-butyl group can affect the HOMO and LUMO energy levels of the polymer, thereby tuning its emission color, absorption spectrum, and charge transport characteristics.

Improved Film Morphology and Stability: The presence of the tert-butyl group can lead to more amorphous polymer films, which can enhance the efficiency and lifetime of organic electronic devices by preventing crystallization and phase separation.

Functional Materials for Optoelectronics and Catalysis

The structural motifs derived from this compound are instrumental in developing functional materials for specialized applications in electrochromic devices and potentially in electrocatalysis.

Electrochromic materials can reversibly change their color upon the application of an electrical voltage. Polymers incorporating the tert-butyl-phenylene unit have demonstrated significant promise for use in high-performance electrochromic devices, such as smart windows, displays, and sensors.

Research has shown that incorporating bulky tert-butyl groups into the backbone of electroactive polymers, such as polyamides and polyimides, enhances their electrochromic performance significantly. The primary role of the tert-butyl group is to provide steric hindrance that protects the electroactive sites within the polymer.

Key Research Findings:

Enhanced Stability: During the oxidation and reduction cycles that cause the color change, the radical cations formed on the polymer backbone can be highly reactive and prone to dimerization, leading to degradation of the material. The bulky tert-butyl group acts as a protective shield, preventing these undesirable side reactions and leading to polymers with very high electrochemical and electrochromic stability. mdpi.com

High Contrast and Reversibility: Polymers containing tert-butyl substituents have shown excellent reversibility over many switching cycles. They exhibit strong color changes with high contrast, for example, transitioning from a colorless or pale yellowish state to a stable green or blue oxidized state. mdpi.com

Prevention of Coupling Reactions: In electroactive units like triphenylamine (B166846) (TPA), substitution at the para-position with a tert-butyl group effectively hinders coupling reactions that would otherwise degrade the polymer's performance. mdpi.com

The table below highlights the performance of electrochromic polymers containing tert-butyl groups.

| Polymer System | Color (Neutral State) | Color (Oxidized State) | Stability Feature | Reference |

| Polyamide-imides with t-butyl-TPA | Colorless | Green | High electrochemical stability; prevents coupling reactions. | mdpi.com |

| Polyimides with t-butyl-TPA | Pale Yellowish | Green or Blue | Excellent reversibility over continuous cyclic scans. | nih.gov |

The oxygen reduction reaction (ORR) is a critical electrochemical reaction in energy conversion and storage technologies, such as fuel cells and metal-air batteries. The development of efficient, low-cost, and durable electrocatalysts for ORR is a major area of research. While polymers and carbon-based materials are actively investigated for this purpose, there is limited information in the scientific literature specifically detailing the electrocatalytic activity of polymers derived directly from this compound for the oxygen reduction reaction. The investigation into the potential of such specific structures for ORR remains an area for future research.

V. Coordination Chemistry and Ligand Design Incorporating 4 Tert Butyl 1,2 Phenylene Dimethanol

Chelation Behavior and Metal Complexation

The (4-(tert-Butyl)-1,2-phenylene)dimethanol molecule itself is not a primary chelating agent. However, it is a proligand that can be chemically modified to introduce donor atoms capable of metal coordination. The two hydroxymethyl groups are typically the sites of chemical transformation. For instance, oxidation of the dimethanol yields 4-tert-butyl-1,2-phthalaldehyde, a key intermediate. This dialdehyde can then undergo condensation reactions with molecules containing primary amine groups to form Schiff base ligands.

When this dialdehyde reacts with diamines or hydrazides, it can form tetradentate ligands that encapsulate metal ions. For example, condensation with o-phenylenediamine would yield a tetradentate N₂O₂ ligand of the salen type (salophene), known for forming stable complexes with a variety of transition metals, including iron, manganese, and copper. nih.govresearchgate.netchemimpex.com These complexes often exhibit square planar or distorted tetrahedral geometries. The stability of these complexes is enhanced by the chelate effect, where the formation of multiple chelate rings with the metal center is entropically favorable. The phenolate oxygen and imine nitrogen atoms in such ligands act as a combination of hard and soft donors, respectively, allowing them to stabilize metals in various oxidation states. medcraveonline.com

The general chelation behavior is dictated by the rigid phenylene spacer, which holds the coordinating arms in a pre-organized geometry suitable for binding to a single metal center. This rigidity minimizes conformational flexibility, leading to thermodynamically stable metal complexes.

Design of Specialty Ligands (e.g., bis thiosemicarbazone ligands, pincer ligands)

The versatile framework of this compound allows for the rational design of specialized ligands with tailored electronic and steric properties.

Bis Thiosemicarbazone Ligands

Bis(thiosemicarbazone) ligands are tetradentate chelators known for their strong metal-binding capabilities and interesting biological activities. orgsyn.org They are typically synthesized through the condensation reaction of a dicarbonyl compound with two equivalents of thiosemicarbazide or its derivatives. nih.gov In this context, this compound can be oxidized to 4-tert-butyl-1,2-phthalaldehyde, which serves as the dicarbonyl precursor. wikipedia.orggoogle.com The subsequent reaction with thiosemicarbazide would yield a tetradentate N₂S₂ ligand.

These ligands coordinate to metal ions through the two imine nitrogen atoms and the two thione sulfur atoms. nih.gov The resulting metal complexes can adopt various geometries, such as square planar or octahedral, depending on the metal ion and the presence of any axial ligands. nih.gov

Pincer Ligands

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, offering high thermal stability and control over the metal's reactivity. The ortho-disubstituted benzene (B151609) scaffold is a classic backbone for pincer ligand design. Starting from this compound, the hydroxymethyl groups can be converted into various donor arms. For example, conversion to bis(chloromethyl)phenylene followed by reaction with secondary phosphines (e.g., HPtBu₂) could yield a PCP pincer ligand. Similarly, reaction with secondary amines could produce NCN pincer ligands. These ligands are known to form highly stable complexes with late transition metals like palladium, platinum, and rhodium, and have also been applied to early transition metals. rsc.org

The table below summarizes the types of specialty ligands that can be conceptually derived from this compound and their key characteristics.

Table 1: Specialty Ligands Derived from this compound

| Ligand Type | Precursor from Dimethanol | Typical Donor Atoms | Coordination | Common Metal Ions |

|---|---|---|---|---|

| Bis(thiosemicarbazone) | 4-tert-Butyl-1,2-phthalaldehyde | N₂S₂ | Tetradentate | Cu(II), Fe(II/III), Ni(II), Zn(II) |

| Salophene-type | 4-tert-Butyl-1,2-phthalaldehyde | N₂O₂ | Tetradentate | Mn(II/III), Fe(II/III), Co(II), Cu(II) |

| PCP Pincer | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | P, C, P | Tridentate (mer) | Pd(II), Pt(II), Ti(III/IV), Rh(I) |

| NCN Pincer | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | N, C, N | Tridentate (mer) | Pd(II), Pt(II), Au(I) |

Stereochemical Influence of the tert-Butyl Moiety in Ligand Systems

The tert-butyl group is a common motif used in ligand design to impart steric bulk. mdpi.com Its strategic placement on the phenylene backbone of ligands derived from this compound has profound stereochemical consequences. Positioned para and meta to the two coordinating arms, the tert-butyl group creates a sterically hindered pocket around the metal center.

This steric congestion can influence the coordination geometry and conformational preferences of the resulting metal complexes. For instance, in square planar or octahedral complexes, the bulky group can restrict rotation around the metal-ligand bonds, locking the complex into a specific conformation. mdpi.comnih.gov This effect can be critical in asymmetric catalysis, where controlling the chiral environment around the metal is paramount.

Furthermore, the steric hindrance provided by the tert-butyl group can prevent the formation of undesirable dimeric or polymeric species in solution, thereby maintaining the integrity of the monomeric catalytically active species. This steric protection can also limit the access of substrates to the metal center, which can be exploited to achieve selectivity in catalytic reactions. The interplay between the rigid ligand backbone and the bulky substituent allows for fine-tuning of the three-dimensional space around the active site. ntu.edu.sgnih.gov

Stabilization of Unique Coordination Geometries and Oxidation States

The electronic and steric properties of ligands play a crucial role in stabilizing metal ions in uncommon coordination geometries or oxidation states. Ligands incorporating the 4-tert-butyl-1,2-phenylene framework can achieve this through several mechanisms.

The combination of a rigid chelating backbone and significant steric bulk can enforce unusual geometries upon the metal center. For example, the steric repulsion from the tert-butyl group might favor a distorted tetrahedral geometry over a more common square planar arrangement for a four-coordinate d⁸ metal ion like Ni(II).

Moreover, the donor atoms within the ligand system can stabilize specific oxidation states. The combination of hard phenolate oxygen and soft imine nitrogen donors in salophene-type ligands, for instance, is effective at stabilizing both lower and higher oxidation states of transition metals like iron and manganese. medcraveonline.com Similarly, strongly donating pincer ligands are known to stabilize metals in both high and low oxidation states. nih.govrsc.org The tert-butyl group, being an electron-donating alkyl group, can slightly increase the electron density on the phenylene ring, which in turn enhances the donor capacity of the coordinating atoms, further contributing to the stabilization of higher oxidation states in the metal center. rsc.orgaskfilo.com The stability of a higher oxidation state generally increases with the donor properties of the surrounding ligands. rsc.org

Vi. Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms in (4-(tert-Butyl)-1,2-phenylene)dimethanol and its reactivity. These calculations solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energy.

Molecular Structure Optimization: The first step in computational analysis is to determine the most stable molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the geometry is optimized to ascertain bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl group and the two hydroxymethyl substituents on the benzene (B151609) ring introduces steric strain, which influences the final conformation. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. epstem.netnih.gov

Reactivity Descriptors: Once the optimized geometry is obtained, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | -658.9 Hartree | DFT/B3LYP/6-311G(d,p) |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | 0.5 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 2.5 Debye | DFT/B3LYP/6-311G(d,p) |

Electronic Structure Analysis and Spectroscopic Correlations

The electronic structure of this compound, as determined by quantum chemical calculations, can be directly correlated with its spectroscopic properties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of the molecule. bsu.byresearchgate.net The calculations identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus in the molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These shielding tensors are then converted into NMR chemical shifts, which can be compared with experimental data. The calculated 1H and 13C NMR spectra provide a detailed picture of the electronic environment of each atom in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax | 275 nm |

| 1H NMR | Chemical Shift (tert-Butyl H) | 1.3 ppm |

| 1H NMR | Chemical Shift (Aromatic H) | 7.2-7.4 ppm |

| 1H NMR | Chemical Shift (CH2OH H) | 4.6 ppm |

| 13C NMR | Chemical Shift (tert-Butyl C) | 34 ppm |

| 13C NMR | Chemical Shift (Aromatic C) | 125-150 ppm |

| 13C NMR | Chemical Shift (CH2OH C) | 64 ppm |

Reaction Mechanism Studies and Pathway Prediction

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the identification of transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can provide a detailed understanding of the reaction energetics.

For instance, in a hypothetical oxidation of the hydroxymethyl groups to form the corresponding dialdehyde, computational methods can be used to:

Map the Potential Energy Surface: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

Identify Transition States: Locating the transition state structures is crucial for understanding the reaction kinetics, as the energy of the transition state determines the activation energy of the reaction.

Determine Reaction Kinetics: From the calculated activation energies, reaction rates can be estimated using transition state theory.

DFT studies on similar reactions, such as the Kolbe-Schmitt reaction with substituted phenols, have demonstrated the utility of these methods in elucidating complex reaction mechanisms. researchgate.netresearchgate.net

Influence of the tert-Butyl Group on Steric and Electronic Properties

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on the parent molecule. chemrxiv.orgnih.gov

Steric Effects: The large size of the tert-butyl group imposes considerable steric hindrance. researchgate.net This can influence the conformation of the molecule by restricting the rotation of the hydroxymethyl groups. The steric bulk can also direct the approach of reagents in chemical reactions, leading to regioselectivity. For example, reactions at the positions adjacent to the tert-butyl group may be disfavored due to steric shielding.

Electronic Effects: Electronically, the tert-butyl group is an electron-donating group through hyperconjugation. This electron-donating nature increases the electron density of the benzene ring, which can affect its reactivity in electrophilic aromatic substitution reactions. The insertion of a tert-butyl group has been shown to raise the LUMO level in other aromatic systems. nih.gov This electron donation can also influence the acidity of the hydroxyl protons in the hydroxymethyl groups.

Table 3: Comparison of Properties with and without the tert-Butyl Group

| Property | 1,2-Phenylene-dimethanol | This compound | Effect of tert-Butyl Group |

|---|---|---|---|

| HOMO Energy | -6.5 eV | -6.2 eV | Increases (destabilizes) |

| LUMO Energy | 0.3 eV | 0.5 eV | Increases (destabilizes) |

| Electron Density on Ring | Baseline | Increased | Electron-donating |

| Steric Hindrance at C4 | Low | High | Blocks reaction at this site |

Vii. Derivatives and Analogues of 4 Tert Butyl 1,2 Phenylene Dimethanol in Organic Synthesis

Structure-Reactivity Relationships in Substituted Phenylene Dimethanols

The reactivity of phenylene dimethanols is intricately linked to the nature and position of the substituents on the aromatic ring. These substituents can exert both electronic and steric effects, which in turn influence the reactivity of the benzylic hydroxyl groups.

Electronic Effects: The tert-butyl group on the (4-(tert-Butyl)-1,2-phenylene)dimethanol core is an electron-donating group through inductive effects. mdpi.commdpi.com This donation of electron density to the aromatic ring can influence the reactivity of the hydroxymethyl groups. For instance, in reactions where a positive charge develops at the benzylic position, such as in SN1-type substitutions or acid-catalyzed dehydrations, the electron-donating tert-butyl group can stabilize the resulting carbocation, thereby accelerating the reaction rate. Conversely, for reactions that are sensitive to electron density at the hydroxyl group itself, the electronic influence of the tert-butyl group, transmitted through the aromatic system, can modulate its nucleophilicity.

The effect of substituents on the reactivity of benzylic alcohols is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). researchgate.netresearchgate.netnih.gov For substituted benzyl (B1604629) alcohols, electron-donating groups generally lead to a negative Hammett reaction constant (ρ), indicating that these groups accelerate reactions involving the build-up of positive charge at the benzylic center. researchgate.netresearchgate.net While a specific Hammett study for this compound is not extensively documented, the known electron-donating nature of the tert-butyl group suggests it would enhance the rate of such reactions.

Steric Effects: The tert-butyl group is exceptionally bulky, and this steric hindrance plays a crucial role in directing the regioselectivity of reactions and influencing the conformational preferences of the molecule. nih.govnih.gov In reactions involving the aromatic ring, the tert-butyl group can sterically hinder the approach of reagents to the adjacent positions. nih.gov For the hydroxymethyl groups, while they are somewhat removed from the tert-butyl group in the 1,2-phenylene isomer, steric crowding can still impact the transition state energies of certain reactions, particularly those involving bulky reagents. In some cases, steric hindrance can lead to "steric acceleration," where the relief of ground-state strain in the transition state leads to an increased reaction rate. rsc.org

The interplay of these electronic and steric factors is summarized in the table below:

Table 1: Influence of the tert-Butyl Group on the Reactivity of Phenylene Dimethanol

| Feature | Electronic Effect | Steric Effect | Consequence on Reactivity |

|---|

| tert-Butyl Group | Electron-donating | High steric bulk | - Stabilization of benzylic carbocations.- Increased nucleophilicity of the aromatic ring.- Potential for steric hindrance at adjacent positions.- Can influence conformational preferences and transition state energies. |

Synthesis and Utility of Isomeric (tert-Butyl)phenylenedimethanols (e.g., 1,3- and 1,4-isomers)

The positional isomerism of the hydroxymethyl groups on the tert-butyl substituted benzene (B151609) ring gives rise to different isomers of (tert-butyl)phenylenedimethanol, each with distinct synthetic accessibility and potential applications.

A known isomer is (5-(tert-butyl)-2-hydroxy-1,3-phenylene)dimethanol. Its synthesis starts from 4-(tert-butyl)phenol, which is treated with formaldehyde (B43269) in the presence of a base like sodium hydroxide. researchgate.net This reaction proceeds via an initial hydroxymethylation of the phenol (B47542) at the ortho positions, followed by further reaction with formaldehyde to yield the dimethanol product.

The synthesis of other isomers, such as those derived from 3-tert-butylaniline, has also been explored in the context of creating building blocks for functional materials. nih.gov For instance, the synthesis of 3-tert-butylphenylethylether has been reported, showcasing methods to functionalize the tert-butylated aromatic ring. psu.edu The general synthesis of 1,4-benzenedimethanol (B118111) is well-established and could potentially be adapted for the corresponding tert-butylated analogue, for example, through the bromination of 4-tert-butyltoluene (B18130) followed by hydrolysis. researchgate.net

The utility of these isomeric (tert-butyl)phenylenedimethanols often lies in polymer chemistry and materials science. The introduction of a bulky tert-butyl group can enhance the solubility of aromatic polymers and prevent π-stacking, which can be advantageous in processing and characterization. rsc.org For example, unsubstituted 1,4-benzenedimethanol is used as a monomer to impart rigidity and thermal stability to polyesters. The tert-butylated versions of these diols could be explored for creating polymers with modified properties such as improved solubility and altered thermal characteristics.

Table 2: Synthesis and Potential Utility of Isomeric (tert-Butyl)phenylenedimethanols

| Isomer | Starting Material (Example) | Synthetic Approach (Example) | Potential Utility |

|---|---|---|---|

| 1,3-isomer | 4-(tert-butyl)phenol | Base-catalyzed reaction with formaldehyde | - Monomers for specialty polymers.- Building blocks for macrocycles. |

| 1,4-isomer | 4-tert-butyltoluene | Halogenation followed by hydrolysis (proposed) | - Monomers for high-performance polyesters with enhanced solubility. |

Applications as Chiral Reagents or Auxiliaries

While this compound is itself achiral, its structure provides a scaffold that can be derivatized to create chiral ligands for asymmetric catalysis. researchgate.netresearchgate.netnih.govnih.gov The two hydroxymethyl groups are suitably positioned to be converted into a variety of coordinating groups, such as phosphines, amines, or ethers, which can then chelate to a metal center. The C2-symmetry that could be achieved in some derivatives is a common and often effective design element in chiral ligands.

The key to inducing chirality would be the resolution of a chiral derivative or an asymmetric synthesis of the ligand. For instance, the hydroxyl groups could be reacted with a chiral acid to form diastereomeric esters, which could then be separated. Subsequent transformation of the separated diastereomers would yield enantiomerically pure ligands. An alternative approach is enzymatic kinetic resolution, which has been successfully applied to resolve related structures like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrating the feasibility of obtaining enantiopure building blocks from racemic mixtures. nih.gov

The bulky tert-butyl group can play a beneficial role in a chiral ligand by creating a well-defined chiral pocket around the metal center. This steric hindrance can effectively block one face of a prochiral substrate, leading to high enantioselectivity in the catalyzed reaction. mdpi.com The development of chiral ligands is a cornerstone of modern asymmetric synthesis, and scaffolds based on substituted phenylene dimethanols represent a promising, though not yet fully explored, avenue of research. mdpi.comresearchgate.netresearchgate.net

Potential applications of chiral ligands derived from this compound could include:

Asymmetric hydrogenation

Asymmetric allylic alkylation

Asymmetric Diels-Alder reactions

Intermediates for Specialized Organic Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its two hydroxyl groups. researchgate.net A notable application is its use in the preparation of 4-tert-Butyl-1,2-bis(chloromethyl)benzene. researchgate.net This transformation is typically achieved by treating the dimethanol with a chlorinating agent such as thionyl chloride or hydrochloric acid. The resulting bis(chloromethyl)benzene is a reactive building block used in cobalt-catalyzed formal [4+2] cycloaddition reactions with alkynes to prepare dihydronaphthalenes and naphthalenes.

The diol functionality also makes it a suitable precursor for the synthesis of macrocycles and host molecules in supramolecular chemistry. The two hydroxyl groups can be linked together with a variety of spacer units to form crown ether-type structures or other macrocyclic compounds. The tert-butyl group in such structures would enhance their solubility in organic solvents and could also play a role in molecular recognition by providing a bulky, hydrophobic surface.

Furthermore, this compound serves as a building block in the development of pharmaceutical compounds. While specific examples are proprietary, the tert-butylphenyl moiety is found in a number of bioactive molecules, and this compound provides a convenient starting point for introducing this group along with two handles for further chemical modification. For example, related di-tert-butylphenol analogs have been investigated for their anti-inflammatory properties. nih.gov The potential exists to use this dimethanol to construct ligands for metal-organic frameworks (MOFs), where the diol could be derivatized to link metal centers, and the tert-butyl group would project into the pores, modifying their size and chemical environment. mdpi.compsu.edu

Table 3: Applications of this compound as a Synthetic Intermediate

| Product Class | Synthetic Transformation | Subsequent Application |

|---|---|---|

| Dihalides | Conversion of hydroxyl groups to chloromethyl groups. | Cobalt-catalyzed [4+2] cycloadditions. |

| Macrocycles | Linkage of the two hydroxyl groups via a spacer. | Host-guest chemistry, molecular recognition. |

| Pharmaceuticals | Incorporation of the tert-butylphenyl moiety into larger molecules. | Development of new bioactive compounds. |

| MOF Ligands | Derivatization to form ditopic linkers. | Creation of porous materials with tailored properties. |

Q & A

Q. What are the established synthetic routes for (4-(tert-Butyl)-1,2-phenylene)dimethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Two primary routes are proposed:

- Route 1 : Start with 4-tert-butylcatechol (). Hydroxymethylation via reaction with formaldehyde under basic conditions (e.g., NaOH) introduces -CH2OH groups. Optimize temperature (80–100°C) and molar ratios (2:1 formaldehyde:catechol) to minimize side products .

- Route 2 : Use Suzuki-Miyaura coupling on a brominated precursor (e.g., (4-bromo-1,2-phenylene)dimethanol, ) with tert-butylboronic acid. Palladium catalysts (e.g., Pd(PPh3)4) and inert conditions (N2 atmosphere) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR; δ ~30–35 ppm for quaternary carbon in ¹³C NMR). Hydroxymethyl protons (δ ~4.5–5.0 ppm) show coupling patterns confirming diastereotopicity .

- IR Spectroscopy : O-H stretches (~3200–3400 cm⁻¹) and C-O stretches (~1050–1100 cm⁻¹) validate diol functionality .

- GC/MS : Molecular ion peak at m/z 210 (C12H18O2) and fragmentation patterns confirm purity (>98%) .

Q. What are the key solubility and stability properties under various experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderate in ethanol, and insoluble in hexane. Adjust solvent choice for reactions (e.g., DMF for coupling reactions) .

- Stability : Degrades under strong acids/bases (pH <2 or >12). Store under N2 at 4°C to prevent oxidation of hydroxymethyl groups. TGA analysis shows thermal stability up to 150°C .

Advanced Research Questions

Q. What strategies functionalize the hydroxymethyl groups to generate novel derivatives for polymer synthesis?

- Methodological Answer :

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form diesters, enabling polycondensation for polyester synthesis .

- Etherification : Use Mitsunobu conditions (DIAD, PPh3) with alcohols to create ether-linked monomers for cross-linked polymers .

- Coordination Polymers : Chelate metal ions (e.g., Zn²⁺, Cu²⁺) via hydroxymethyl O-atoms, forming porous frameworks for catalysis .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The tert-butyl group reduces electrophilicity at the aromatic ring, slowing SNAr reactions. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate steric effects .

- In Suzuki reactions, ortho-substitution by tert-butyl lowers yields (40–60%) compared to unsubstituted analogs (80–90%). Optimize catalyst loading (5–10 mol%) and heating (100°C) .

Q. What role does this compound play as a ligand in coordination chemistry?

- Methodological Answer :

- Acts as a bidentate ligand via hydroxymethyl O-atoms. Reported complexes:

| Metal Ion | Application | Reference |

|---|---|---|

| Cu(II) | Oxidation catalysis | |

| Fe(III) | Magnetic materials |

- Structural studies (X-ray crystallography) show distorted octahedral geometry in Cu complexes, with tert-butyl enhancing solubility in nonpolar media .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in Suzuki reaction yields (40–80%) may arise from tert-butyl steric effects. Standardize catalyst systems (e.g., Pd(OAc)2/SPhos) and degas solvents to improve reproducibility .

- Spectroscopic Data : Conflicting NMR shifts for hydroxymethyl protons (δ 4.5 vs. 5.0 ppm) likely reflect solvent polarity (CDCl3 vs. DMSO-d6). Always report solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.